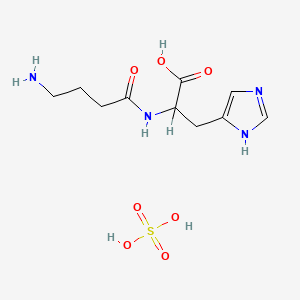

Homocarnosine sulphate

説明

特性

CAS番号 |

19841-48-6 |

|---|---|

分子式 |

C10H18N4O7S |

分子量 |

338.34 g/mol |

IUPAC名 |

(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;sulfuric acid |

InChI |

InChI=1S/C10H16N4O3.H2O4S/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;1-5(2,3)4/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H2,1,2,3,4)/t8-;/m0./s1 |

InChIキー |

YQJJBZFOWMESSQ-QRPNPIFTSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

正規SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

他のCAS番号 |

31952-91-7 19841-48-6 |

関連するCAS |

3650-73-5 (Parent) |

配列 |

XH |

製品の起源 |

United States |

Mechanisms of Action and Molecular Interactions

Modulatory Effects on Neurotransmission Systems

Homocarnosine (B1673341) is recognized as an inhibitory neuromodulator, primarily synthesized within subclasses of GABAergic neurons. medchemexpress.commedchemexpress.cn Its influence on the central nervous system is significantly linked to its relationship with GABA, the principal inhibitory neurotransmitter.

Interplay with Gamma-Aminobutyric Acid (GABA) Homeostasis

The synthesis and concentration of homocarnosine are intrinsically linked to the availability of its precursor, GABA. yumenavi.inforesearchgate.net Studies have demonstrated that increasing the levels of GABA can lead to a corresponding increase in homocarnosine concentrations in both brain and skeletal muscle. yumenavi.inforesearchgate.netnih.gov For instance, the administration of vigabatrin (B1682217), an inhibitor of the GABA-degrading enzyme GABA transaminase (GABA-T), results in elevated brain GABA and, consequently, increased homocarnosine levels. yumenavi.infonih.gov This relationship underscores that homocarnosine homeostasis is dependent on GABA availability, which is tightly controlled by enzymes like GABA-T. yumenavi.info

The interplay is reciprocal; while GABA is a precursor for homocarnosine, homocarnosine itself is considered a putative downstream mediator of GABA's functions in the brain. researchgate.net This suggests a feedback loop or a sequential pathway where the effects of GABA may be partly mediated or modulated by its conversion to homocarnosine. The administration of the anti-epileptic drug vigabatrin has been shown to increase homocarnosine concentrations in human cerebrospinal fluid in a dose-responsive manner, which correlated with improved seizure control, highlighting its role as an inhibitory neuromodulator. nih.gov However, some studies note that while treatments can increase both GABA and homocarnosine, this does not always result in clinical improvement for certain conditions. semanticscholar.org

Table 1: Factors Influencing Homocarnosine and GABA Levels

| Modulating Agent/Condition | Effect on GABA Levels | Effect on Homocarnosine Levels | Tissue/System | Reference |

|---|---|---|---|---|

| Dietary GABA Supplementation | Increased | Increased | Skeletal Muscle, Heart, Liver | yumenavi.info |

| Vigabatrin (GABA-T Inhibitor) | Increased | Increased | Brain | nih.govnih.gov |

| β-alanine Supplementation | No significant effect | Decreased | Brain | nih.gov |

| Aminooxyacetic acid (AOA) (Transaminase inhibitor) | Increased | Increased | Brain | nih.gov |

Impact on Neuronal Signaling Pathways

Homocarnosine's influence extends to intracellular signaling cascades that are fundamental to neuronal function, survival, and plasticity. A key area of interaction is with the Mitogen-Activated Protein Kinase (MAPK) family of proteins, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). mdpi.com These pathways are crucial for transducing extracellular signals into cellular responses, such as gene expression, proliferation, and apoptosis. mdpi.com

Research indicates a complex, and sometimes paradoxical, role for homocarnosine in modulating these pathways, particularly under conditions of cellular stress like ischemia. mdpi.com Some studies show a negative correlation between the neuroprotective effects of homocarnosine and the phosphorylation (activation) of ERK. mdpi.com This suggests that in certain pathophysiological contexts, homocarnosine's protective mechanism may involve the dampening of specific MAPK signaling routes that could otherwise contribute to cell death. mdpi.com

Furthermore, there is evidence linking histidine-containing dipeptides to the cAMP-responsive element-binding protein (CREB) signaling pathway. dntb.gov.ua CREB is a transcription factor vital for neuronal plasticity, long-term memory formation, and cell survival. nih.govqiagen.com Activation of CREB, typically through phosphorylation, triggers the expression of genes crucial for these processes. qiagen.comnih.gov While direct studies on homocarnosine sulphate are limited, the known involvement of related compounds in CREB signaling suggests a potential mechanism by which it could influence long-term neuronal adaptation and protection. dntb.gov.uanih.gov

Antioxidant and Redox Homeostasis Regulation

A significant aspect of homocarnosine's neuroprotective capability stems from its potent antioxidant properties. medchemexpress.comnih.govmedchemexpress.cn It participates in maintaining cellular redox balance through both direct and indirect mechanisms.

Direct Reactive Oxygen Species (ROS) Scavenging Activity

Homocarnosine demonstrates the ability to directly neutralize harmful reactive oxygen species (ROS). nih.gov This activity is crucial in mitigating the oxidative stress that contributes to cellular damage in various pathological conditions, including neurodegenerative diseases and ischemia. nih.govmdpi.com Research has shown that homocarnosine can effectively scavenge hydroxyl radicals, which are among the most reactive and damaging ROS. semanticscholar.org Its antioxidant capacity has been compared to that of other endogenous antioxidants like carnosine and anserine. caymanchem.com This direct scavenging helps to prevent the initiation and propagation of oxidative damage to vital cellular components. nih.govcaymanchem.com

Protection Against Oxidative Damage to Cellular Macromolecules

The accumulation of oxidative damage to macromolecules—lipids, proteins, and DNA—is a hallmark of cellular aging and disease. Homocarnosine provides a protective shield against this damage. medchemexpress.commedchemexpress.cn It has been shown to inhibit lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to loss of membrane integrity and cell death. caymanchem.com In experimental models of ischemia, homocarnosine reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. nih.govcaymanchem.com Furthermore, it has been noted for its ability to prevent oxidative damage to DNA. medchemexpress.commedchemexpress.cn

Table 2: Protective Effects of Homocarnosine Against Oxidative Insults

| Protective Action | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of Lipid Peroxidation | AAPH-induced peroxidation model | Inhibited lipid peroxidation at 10 mM concentration. | caymanchem.com |

| Neuroprotection against Ischemia | PC12 cells with oxygen-glucose deprivation | Provided ~50% neuroprotection; decreased LDH and PGE2 release at 1 mM. | nih.govcaymanchem.com |

| Prevention of DNA Damage | General antioxidant assays | Exerts antioxidant activity to prevent DNA oxidative damage. | medchemexpress.commedchemexpress.cn |

| Reduction of Ischemic Damage In Vivo | Rat model of cerebral ischemia-reperfusion | Reduced infarct area and neurological deficit scores. | caymanchem.com |

Anti-inflammatory Pathways and Immunomodulation

This compound exerts notable anti-inflammatory and immunomodulatory effects by intervening in key pathological processes. It has been shown to protect against inflammation in various models, including cerebral ischemia-reperfusion injury. nih.govcaymanchem.com Its mechanisms involve the direct suppression of inflammatory molecules and the modulation of the complex signaling networks that govern the immune response.

Homocarnosine has been demonstrated to effectively reduce the expression and release of several key pro-inflammatory mediators that drive inflammatory responses. In a rat model of cerebral ischemia-reperfusion injury, supplementation with L-homocarnosine led to a significant decrease in the mRNA expression of pivotal inflammatory cytokines. nih.gov Specifically, the expression levels of nod-like receptor protein 3 (NLRP3), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) were substantially reduced. nih.gov The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of potent pro-inflammatory cytokines. mdpi.com By downregulating NLRP3 expression, homocarnosine effectively dampens this inflammatory cascade. nih.gov

Further evidence of its anti-inflammatory action comes from in vitro models of ischemia, where homocarnosine was found to decrease the release of prostaglandin (B15479496) E2 (PGE2), a lipid compound that contributes to inflammation and pain. caymanchem.com These findings underscore homocarnosine's ability to directly target and suppress the production of molecules that initiate and amplify inflammation. mdpi.comnih.gov

Table 1: Inhibition of Pro-inflammatory Mediators by L-Homocarnosine

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| NLRP3 | Rat model of Middle Cerebral Artery Occlusion (MCAO) | >40% reduction in mRNA expression; >30% reduction in protein expression | nih.gov |

| TNF-α | Rat model of Middle Cerebral Artery Occlusion (MCAO) | >40% reduction in mRNA expression | nih.gov |

| IL-6 | Rat model of Middle Cerebral Artery Occlusion (MCAO) | >40% reduction in mRNA expression | nih.gov |

| Prostaglandin E2 (PGE2) | PC12 cells in an in vitro model of ischemia | Decreased release | caymanchem.com |

Beyond inhibiting individual mediators, this compound influences the upstream signaling pathways that orchestrate the inflammatory response. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov Research on the related compound carnosine shows it can inhibit the NF-κB signaling pathway. mdpi.comencyclopedia.pub L-homocarnosine's proven ability to downregulate the NLRP3 inflammasome is significant, as NLRP3 activation is closely linked with NF-κB signaling. nih.govmdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising ERK, JNK, and p38—are another set of critical signaling cascades that regulate cellular processes like inflammation, stress responses, and apoptosis. assaygenie.comfrontiersin.organygenes.com Studies on carnosine have demonstrated its capacity to inhibit the MAPK pathway, thereby reducing inflammation in various cell types. nih.govnih.gov While direct evidence for homocarnosine's effect on the MAPK cascade is less established, its structural and functional similarity to carnosine suggests it may operate through similar mechanisms to modulate these key inflammatory signaling networks. medchemexpress.com

Anti-Glycation and Anti-Carbonylation Effects

This compound exhibits potent protective effects against the non-enzymatic modification of proteins and other biomolecules by sugars and reactive carbonyl species, a process central to aging and diabetic complications. nih.govmdpi.com

Glycation is a chemical reaction between reducing sugars and the free amino groups of proteins, lipids, or DNA, which leads to the formation of Advanced Glycation End-products (AGEs). nih.govmdpi.commdpi.com AGEs contribute to cellular damage and the pathology of numerous diseases. nih.govnih.gov Homocarnosine has been identified as a promising agent for inhibiting the formation of AGEs. medchemexpress.comnih.gov In comparative studies, homocarnosine demonstrated effective anti-glycation properties, in some cases exceeding those of carnosine and the pharmaceutical agent aminoguanidine. psu.edu This activity is attributed to its ability to react with and detoxify reactive carbonyl species like methylglyoxal (B44143) and glyoxal, thereby preventing them from damaging proteins. mdpi.comnih.gov This protective action is sometimes referred to as "carnosinylation," where the dipeptide sacrificially reacts with carbonyl groups. psu.eduresearchgate.net

Table 2: Comparative Anti-Glycation Efficacy

| Exposure Type | Protein | Order of Effectiveness (Most to Least) | Reference |

|---|---|---|---|

| Long-term (7 weeks) | Human Serum Albumin, Collagen | Carnosine > Homocarnosine > Anserine > Aminoguanidine > Histidine | psu.edu |

| Short-term (24 hours) | Human Serum Albumin, Collagen | Homocarnosine > Carnosine > Aminoguanidine > Anserine > Histidine | psu.edu |

Protein carbonylation is another form of irreversible oxidative damage where carbonyl groups are introduced into protein side chains, leading to loss of function and aggregation. mdpi.comresearchgate.net Homocarnosine, along with carnosine and anserine, has been shown to significantly inhibit the metal-mediated carbonylation and aggregation of proteins like α-synuclein, which is implicated in neurodegenerative diseases. nih.gov The mechanism is believed to involve the scavenging of carbonyls and the chelation of metal ions that catalyze these oxidative reactions. researchgate.netnih.gov

Metal Ion Chelation and its Biological Consequences

A key mechanism underlying many of homocarnosine's protective effects is its ability to act as a chelating agent for divalent metal ions. researchgate.netpnas.orgmdpi.com Chelation involves the binding of a ligand to a central metal ion, forming a stable complex that can alter the metal's biological activity. openmedscience.com The imidazole (B134444) ring within the histidine residue of homocarnosine is crucial for this function, allowing it to form complexes with metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). ontosight.aimdpi.com

The biological consequences of this chelation are significant. Abnormal concentrations of redox-active metals like copper can contribute to severe oxidative stress by catalyzing the formation of highly toxic reactive oxygen species (ROS). nih.gov By chelating these metal ions, homocarnosine can intercept their participation in harmful redox reactions, thereby preventing oxidative damage to DNA, lipids, and proteins. researchgate.netpnas.orgnih.gov This action is a cornerstone of its antioxidant activity. For instance, carnosine has been shown to inhibit the copper-ion-induced oxidative hydroxylation of deoxyguanosine, a form of DNA damage. researchgate.netpnas.org Furthermore, the chelation of metal ions that promote protein aggregation, such as in Alzheimer's disease, is a critical therapeutic strategy. nih.gov The development of homocarnosine glycoconjugates specifically for chelating copper(II) highlights the importance of this mechanism in its neuroprotective profile. nih.govmdpi.com

Neurobiological and Systemic Research Findings

Investigations in Neurological Conditions

Homocarnosine (B1673341) has demonstrated significant neuroprotective potential in preclinical models of ischemic brain injury. Its antioxidant properties are considered a key mechanism in mitigating the cellular damage caused by oxygen-glucose deprivation (OGD) and subsequent reoxygenation, which mimics the conditions of an ischemic stroke. nih.gov

In a notable in vitro study using PC12 cell cultures, a model for neuronal cells, homocarnosine was found to provide substantial protection against OGD-induced toxicity. The study revealed that 1 mM of homocarnosine conferred a maximal neuroprotection of approximately 50%. This protective effect was comparable to that of tempol, a known antioxidant, suggesting that homocarnosine's efficacy is rooted in its ability to counteract reactive oxygen species (ROS) generated during ischemic events. The release of lactate (B86563) dehydrogenase (LDH) and prostaglandin (B15479496) PGE(2), both markers of cell damage, was significantly reduced in the presence of homocarnosine. nih.gov

The neuroprotective actions of related compounds like carnosine in ischemic stroke models further support the potential of homocarnosine. Carnosine has been shown to reduce cerebral infarct volume, edema, and brain water content in animal models of middle cerebral artery occlusion (MCAO). nih.gov It is believed to exert these effects by inhibiting matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier during a stroke. nih.gov Given the structural similarity, it is plausible that homocarnosine shares these mechanisms of action. The collective evidence from these studies underscores the therapeutic potential of homocarnosine in protecting the brain from the multifaceted damage caused by ischemic injury. nih.govnih.gov

Table 1: Neuroprotective Effects of Homocarnosine in an In Vitro Ischemia Model

| Compound | Concentration for Maximal Neuroprotection | Level of Neuroprotection | Key Findings |

|---|---|---|---|

| Homocarnosine | 1 mM | ~50% | Acts as an antioxidant, similar to tempol. nih.gov |

| Carnosine | 5 mM | ~50% | Reduces the release of LDH and PGE(2). nih.gov |

Research has established a strong correlation between elevated brain levels of homocarnosine and improved seizure control in patients with epilepsy. ismrm.orgnih.govnih.gov Homocarnosine, a dipeptide of gamma-aminobutyric acid (GABA) and histidine, is thought to function as an inhibitory neuromodulator. ismrm.orgnih.gov Its hydrolysis can serve as an alternative metabolic pathway to rapidly increase GABAergic activity, which is crucial for suppressing excessive neuronal firing that leads to seizures. ismrm.org

Studies involving patients with complex partial seizures have shown that higher concentrations of homocarnosine in the occipital cortex are associated with better seizure control. nih.gov This observation holds true for patients undergoing treatment with various antiepileptic drugs, including vigabatrin (B1682217), gabapentin, and topiramate. ismrm.orgnih.govnih.gov For instance, the administration of vigabatrin, a GABA transaminase inhibitor, leads to a dose-dependent increase in brain homocarnosine levels, which in turn correlates with improved seizure management. ismrm.orgnih.gov

Interestingly, the link between homocarnosine and seizure control appears to be more direct than that of intracellular GABA levels alone. In some studies, patients who responded favorably to antiepileptic therapy had significantly higher mean homocarnosine concentrations, while their mean GABA concentrations were comparable to those who did not show improvement. nih.govnih.gov This suggests that increased homocarnosine may offer an additional protective mechanism against seizures, independent of general GABA levels. nih.gov The relationship between brain homocarnosine levels and seizure control has been quantified, with a greater percentage of patients showing improvement as their homocarnosine concentrations rise. ismrm.org

Table 2: Correlation Between Brain Homocarnosine Levels and Seizure Control

| Brain Homocarnosine Level (µmol/g) | Percentage of Patients with Improved Seizure Control |

|---|---|

| 0.7-1.0 | 27% |

| 1.0-1.2 | 57% |

| >1.2 | 69% |

Data derived from studies on patients treated with vigabatrin. ismrm.org

Alterations in the activity of carnosinase, the enzyme responsible for hydrolyzing carnosine and homocarnosine, have been linked to various neurological disorders. mdpi.comnih.gov Human carnosinases, CN1 (serum carnosinase) and CN2 (cytosolic carnosinase), play a critical role in regulating the levels of these dipeptides. nih.gov A dysregulation in carnosinase activity can disrupt the delicate balance of homocarnosine in the central nervous system, which may have pathological consequences.

While a deficiency in carnosinase activity is associated with certain neurological conditions, an excess of this enzyme's activity can also be detrimental. mdpi.com Increased carnosinase activity can lead to a depletion of the brain's endogenous pool of homocarnosine. mdpi.com Since homocarnosine possesses protective properties against oxidative stress, its depletion can leave the brain more vulnerable to damage. mdpi.com This is particularly relevant in the context of age-related cognitive decline, where a faster increase in carnosinase activity has been correlated with a reduction in brain carnosine and more pronounced cognitive impairment. mdpi.com

Conversely, low carnosinase activity, as seen in certain inherited metabolic disorders, can lead to an accumulation of carnosine and homocarnosine. mdpi.com While carnosine itself is not considered toxic, the increased levels in the blood are often seen as a marker of an underlying neurological issue rather than a direct etiological factor. mdpi.com The complex interplay between carnosinase activity and homocarnosine levels highlights the importance of this enzymatic system in maintaining neurological health. mdpi.comnih.gov

Homocarnosine appears to play a significant role in cognitive function, and its levels are known to change with age. nih.govnih.govnih.gov The concentration of homocarnosine in human cerebrospinal fluid (CSF) has been observed to decrease significantly with aging. nih.govnih.gov This decline may have implications for the increased susceptibility to age-related cognitive decline and neurodegenerative processes.

The protective effects of homocarnosine against oxidative stress are a key aspect of its role in maintaining cognitive health. mdpi.comnih.gov Oxidative damage is a well-established contributor to the pathophysiology of many neurodegenerative diseases and age-related cognitive impairment. nih.govnih.gov Homocarnosine, along with carnosine, can quench reactive aldehydes, such as acrolein, which are products of lipid peroxidation and are found in increased levels in the brains of individuals with Alzheimer's disease. nih.gov

Furthermore, increased activity of serum carnosinase, the enzyme that degrades homocarnosine, is associated with aging. mdpi.comnih.gov This elevated enzymatic activity can lead to lower levels of protective dipeptides like homocarnosine in the brain, potentially contributing to cognitive decline. mdpi.com The correlation between a faster increase in carnosinase activity and a depletion of brain carnosine, coupled with increased cognitive decline, underscores the importance of maintaining adequate homocarnosine levels for preserving cognitive function throughout the lifespan. mdpi.com

Homocarnosine metabolism is central to the pathophysiology of rare inherited disorders such as homocarnosinosis and carnosinemia. nih.govwikipedia.orgmhmedical.com These conditions are characterized by enzymatic deficiencies that lead to abnormal levels of homocarnosine and related compounds.

Homocarnosinosis is an extremely rare metabolic disorder characterized by elevated levels of homocarnosine in the brain and cerebrospinal fluid (CSF). nih.govorpha.net The underlying biochemical defect is a deficiency of serum carnosinase, which is responsible for the hydrolysis of homocarnosine. nih.gov Clinical manifestations in the single family reported with this condition included progressive spastic diplegia, mental retardation, and retinitis pigmentosa. orpha.net However, the direct causal relationship between the biochemical defect and the clinical symptoms remains uncertain, as the mother of the affected siblings was asymptomatic despite having the enzymatic deficiency. orpha.net

Carnosinemia is another rare autosomal recessive disorder caused by a deficiency of carnosinase. wikipedia.orgmhmedical.com This leads to an excess of carnosine in the urine, blood, CSF, and nervous tissue. wikipedia.org Since serum carnosinase is also responsible for breaking down homocarnosine, its deficiency in carnosinemia also affects homocarnosine levels. wikipedia.orgmhmedical.com Neurological symptoms are common in individuals with carnosinemia and can include developmental delay, intellectual disability, and seizures. mhmedical.com

Table 3: Overview of Inherited Disorders Related to Homocarnosine Metabolism

| Disorder | Deficient Enzyme | Key Biochemical Finding | Associated Neurological Symptoms |

|---|---|---|---|

| Homocarnosinosis | Serum Carnosinase | Elevated homocarnosine in brain and CSF nih.govorpha.net | Progressive spastic diplegia, mental retardation, retinitis pigmentosa orpha.net |

| Carnosinemia | Carnosinase (serum and tissue) | Excess carnosine in body fluids and tissues wikipedia.org | Developmental delay, intellectual disability, seizures mhmedical.com |

Homocarnosine is a subject of growing interest in the context of neurodegenerative diseases like Alzheimer's and Parkinson's due to its multifaceted protective properties. nih.govnih.gov The pathophysiology of these diseases often involves oxidative stress, protein aggregation, and metal ion dyshomeostasis, all of which are processes that homocarnosine can potentially modulate. nih.govresearchgate.net

In Alzheimer's disease (AD), the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Homocarnosine has been investigated for its ability to prevent the oligomerization of these peptides. researchgate.net Molecular docking studies suggest that homocarnosine can interact with the amino acid residues of the Aβ peptide that are responsible for binding with metal ions like copper. researchgate.net By doing so, it may prevent the metal-induced aggregation of Aβ into toxic plaques. researchgate.net Additionally, the levels of homocarnosine in the CSF are known to decline dramatically with age, which could be a contributing factor to the age-related risk of AD. nih.gov

For Parkinson's disease (PD), while direct research on homocarnosine is less extensive, the known neuroprotective mechanisms of the related dipeptide carnosine offer promising avenues for investigation. Carnosine has been shown to have beneficial effects in pilot studies when used as an adjunct to L-DOPA therapy. aginganddisease.org Given that homocarnosine is the predominant carnosine analogue in the human brain and shares its antioxidant and metal-chelating properties, it is plausible that it also has a protective role in PD. nih.govresearchgate.net The ability to counteract oxidative stress and maintain cellular homeostasis suggests that homocarnosine could help protect dopaminergic neurons, which are progressively lost in Parkinson's disease. nih.gov

Influence on Glioblastoma Pathogenesis and Related Biosynthesis Pathways

Direct research on homocarnosine sulphate's specific influence on glioblastoma pathogenesis is limited. However, studies on the closely related dipeptides, carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine), provide insights into the potential role of these imidazole-containing compounds in modulating glioblastoma cell viability. The shared imidazole (B134444) moiety of L-histidine is considered a key contributor to their anti-neoplastic effects nih.gov.

Research has demonstrated that carnosine can inhibit the growth of glioblastoma cells nih.govnih.govresearchgate.net. Studies on various glioblastoma cell lines show a significant reduction in cell viability when exposed to carnosine nih.govmdpi.com. For instance, carnosine was found to reduce viability in all tested glioblastoma cells to at least 80% of control values, with minimal effect on non-malignant fibroblast cells mdpi.com. This suggests a degree of specificity towards tumor cells. The anti-proliferative effect of carnosine on glioblastoma cells appears to be independent of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cancer cell growth and survival nih.govresearchgate.net.

The components of homocarnosine, namely γ-aminobutyric acid (GABA) and L-histidine, also have documented effects on cancer cells. L-histidine has been shown to reduce glioblastoma cell viability even more potently than carnosine in some studies nih.govmdpi.com. GABA's role is complex; its signaling through GABA receptors can either promote or inhibit cancer cell proliferation depending on the cancer type and receptor subtype expressed nih.govnih.gov. In glioblastoma, the downregulation of certain GABA-A receptors is associated with poorer prognosis, suggesting that reduced GABAergic signaling may contribute to tumor progression nih.gov. Conversely, in other cancers like pancreatic cancer, GABA has been found to stimulate growth through the MAPK/Erk cascade researchgate.net. This highlights the need for further investigation into the specific effects of the GABA component of homocarnosine within the context of glioblastoma.

Table 1: Effect of Imidazole-Containing Compounds on Glioblastoma Cell Viability

| Compound | Glioblastoma Cell Lines | Observed Effect on Viability | Reference |

|---|---|---|---|

| Carnosine | U87, T98G, patient-derived lines | Significant reduction | nih.govnih.govmdpi.com |

| L-Histidine | Patient-derived lines | Stronger reduction than carnosine | mdpi.com |

Studies in Systemic Pathophysiological Contexts

Renal Protection in Metabolic Diseases (e.g., Diabetic Nephropathy)

While specific studies on this compound in diabetic nephropathy are not prevalent, extensive research on carnosine provides a strong basis for the potential renoprotective effects of related histidine-containing dipeptides (HCDs). Diabetic nephropathy is characterized by inflammation, oxidative stress, and fibrosis, leading to progressive kidney damage nih.govnih.gov.

Carnosine has been shown to ameliorate diabetic nephropathy in various animal models nih.govnih.gov. Its protective mechanisms are multifaceted and include:

Reduction of Inflammation and Fibrosis: Carnosine treatment in diabetic mice decreased kidney inflammation and fibrosis nih.gov. It can reduce the levels of proinflammatory and profibrotic cytokines, such as transforming growth factor-β1 (TGF-β1) nih.gov.

Antioxidant and Anti-glycation Activity: Carnosine is a known scavenger of reactive oxygen species and inhibits the formation of advanced glycation end products (AGEs), which are key drivers of damage in diabetic complications nih.gov. In diabetic mice with a carnosinase-1 knockout (leading to higher endogenous carnosine levels), there was a reduction in local glycation and oxidative stress, which mitigated interstitial nephropathy nih.gov.

Improved Renal Function: Supplementation with carnosine in diabetic rodent models has been shown to improve renal function, evidenced by reduced serum creatinine and blood urea nitrogen (BUN) values, and decreased glomerular mesangial expansion nih.gov.

Homocarnosine also possesses antioxidant properties and acts as a free radical scavenger nih.govresearchgate.net. Given that oxidative stress is a central mechanism in the pathogenesis of diabetic kidney disease, it is plausible that homocarnosine could exert protective effects. The shared ability of HCDs to combat oxidative stress and inflammation suggests a potential therapeutic role in metabolic diseases affecting the kidney, though further direct research on homocarnosine is required nih.govresearchgate.net.

Table 2: Renoprotective Effects of Carnosine in Experimental Diabetic Nephropathy

| Parameter | Effect of Carnosine Treatment | Mechanism of Action | References |

|---|---|---|---|

| Albuminuria | Reduced | Improved glomerular filtration barrier | nih.gov |

| Serum Creatinine & BUN | Reduced | Improved renal function | nih.gov |

| Renal Fibrosis | Reduced | Inhibition of profibrotic cytokines (e.g., TGF-β1) | nih.govnih.gov |

| Oxidative Stress Markers | Reduced | Scavenging of reactive oxygen species | nih.gov |

Effects on Cardiovascular System and Related Conditions

Research into the cardiovascular effects of homocarnosine, while less extensive than for carnosine, has yielded significant findings, particularly concerning cardiac muscle function. Homocarnosine has been identified as a potent natural 'Ca2+ sensitizer' in striated muscle nih.gov.

In studies using chemically skinned cardiac muscle preparations from rats, homocarnosine was found to be more effective than carnosine at shifting the calcium-tension curve to lower calcium concentrations. This indicates that it enhances the sensitivity of the contractile apparatus to calcium. Furthermore, homocarnosine significantly increased the maximum level of Ca2+-activated force in cardiac trabeculae nih.gov. This suggests a role in modulating myocardial contractility.

The broader family of HCDs, particularly carnosine, has been studied for various cardioprotective roles nih.gov. These roles are largely attributed to the regulation of calcium handling, antioxidant properties, and quenching of reactive aldehydes produced during lipid peroxidation nih.gov.

Regulation of Calcium Homeostasis: Carnosine influences intracellular calcium concentrations and can increase contractility in isolated hearts nih.gov.

Protection Against Oxidative Stress: By scavenging reactive oxygen species (ROS), carnosine can protect myocardial tissue from ischemia-reperfusion injury nih.gov. High levels of homocysteine (distinct from homocarnosine) are associated with endothelial dysfunction and increased oxidative stress, which can be detrimental to cardiovascular health nih.govmdpi.com. The antioxidant properties of homocarnosine could potentially counteract such stress.

Given that homocarnosine is a more effective calcium sensitizer than carnosine, it may play a distinct and significant role in cardiac physiology nih.gov. Alterations in the levels of these endogenous dipeptides could contribute to differences in the contractile performance of heart tissue.

Table 3: Comparative Effects of Homocarnosine and Carnosine on Cardiac Muscle

| Feature | Homocarnosine | Carnosine | Reference |

|---|---|---|---|

| Ca2+ Sensitization | More effective | Effective | nih.gov |

| Maximum Ca2+-Activated Force | Significantly increased | Not specified | nih.gov |

| Proposed Role | Natural 'Ca2+ sensitizer' | Modulator of Ca2+ handling and contractility | nih.govnih.gov |

Role in Cellular Stress Responses Beyond the Central Nervous System

Homocarnosine, along with carnosine and anserine, demonstrates significant antioxidant activity in tissues outside the central nervous system, particularly in muscle nih.govresearchgate.netnih.gov. This activity is crucial for protecting cells from damage induced by oxidative stress, a common factor in various pathologies nih.govmdpi.com.

The primary mechanism of this protective effect is the ability of these histidine-containing compounds to act as potent peroxyl radical scavengers at physiological concentrations nih.govnih.gov. The imidazole ring of the histidine residue is key to this antioxidant capacity researchgate.net. This radical-trapping ability helps to inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury nih.gov.

A meta-analysis of studies on HCDs confirmed their systemic effects on biomarkers of inflammation and oxidative stress. Supplementation with these dipeptides led to a significant reduction in C-reactive protein (CRP), tumor necrosis factor-α (TNF-α), and malondialdehyde (MDA), a key marker of lipid peroxidation nih.govresearchgate.net. Concurrently, levels of the antioxidant enzyme catalase (CAT) were elevated nih.govresearchgate.net. These findings indicate that HCDs, including by extension homocarnosine, can modulate systemic low-grade inflammation and oxidative stress nih.govresearchgate.net.

The protective effects are not limited to preventing lipid peroxidation. Carnosine has been shown to prevent the toxic effects of hyperhomocysteinemia, a condition where high levels of homocysteine initiate oxidative stress in many tissues nih.gov. While the exact mechanism is not fully elucidated, it underscores the role of these dipeptides in mitigating systemic cellular stress induced by metabolic imbalances nih.gov.

Table 4: Systemic Effects of Histidine-Containing Dipeptides (HCDs) on Stress Biomarkers

| Biomarker | Type | Effect of HCD Supplementation | Implication | References |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Oxidative Stress | Significant Reduction | Decreased lipid peroxidation | nih.govresearchgate.net |

| C-Reactive Protein (CRP) | Inflammation | Significant Reduction | Attenuation of systemic inflammation | nih.govresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Inflammation | Significant Reduction | Attenuation of pro-inflammatory signaling | nih.govresearchgate.net |

Advanced Research Methodologies for Compound Characterization

In Vitro Experimental Paradigms

In vitro studies provide a foundational understanding of the molecular interactions of homocarnosine (B1673341). By isolating specific cells and enzymes, researchers can dissect its biochemical and cellular effects with high precision.

Cell culture models are indispensable for exploring the neuroprotective mechanisms of homocarnosine at the cellular level. The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model in neuroscience research because these cells can be differentiated to exhibit characteristics similar to sympathetic neurons.

In a key study, PC12 cells were subjected to oxygen-glucose deprivation (OGD) followed by reoxygenation, a common in vitro model for mimicking ischemic conditions. This insult typically leads to significant cell death, partly through the generation of reactive oxygen species (ROS). The introduction of homocarnosine into this model demonstrated a significant neuroprotective effect. Researchers observed that 1 mM of homocarnosine provided a maximal neuroprotection of approximately 50% against the OGD-induced damage. nih.gov This protective effect was comparable to that of known antioxidants, suggesting that homocarnosine's mechanism of action in this context is, at least in part, attributable to its antioxidant properties. nih.gov The study highlighted that this neuroprotection was specific to the ischemia model and not observed in a simple serum-deprivation toxicity model, further pointing towards an antioxidant-based mechanism against ischemic insults. nih.gov

These findings in PC12 cells are critical as they provide a controlled environment to confirm the compound's direct effects on neuronal-like cells and to form hypotheses about its protective pathways, such as the regulation of glutamate (B1630785) release and NMDA receptor trafficking, which have been suggested for the related compound carnosine. nih.govmdpi.com

Understanding the enzymatic interactions of homocarnosine is vital, particularly with carnosinases, the enzymes responsible for its hydrolysis. Human serum carnosinase (CN1) is a key enzyme in the metabolism of histidine-containing dipeptides.

Kinetic studies have revealed that while homocarnosine is a substrate for CN1, its hydrolysis rate is significantly lower than that of carnosine. The rate of homocarnosine hydrolysis by CN1 is reported to be less than 5% of the rate of carnosine hydrolysis. ismrm.org This slower degradation contributes to its persistence and potential for sustained action in biological systems.

Furthermore, homocarnosine can act as a competitive inhibitor of carnosine degradation. This inhibitory action has been quantified in kinetic analyses. In one study, the addition of 80 μM of homocarnosine to a reaction with carnosine resulted in a decrease in the maximum reaction velocity (Vmax) from 440 to 356 pmol/min/μg and an increase in the Michaelis constant (Km) from 175 to 210 μM. nih.gov The estimated inhibitory constant (Ki) for homocarnosine was approximately 240 μM. nih.gov This inhibitory effect is significant because high concentrations of homocarnosine in cerebrospinal fluid may explain the lower rate of carnosine degradation observed in this compartment compared to serum. nih.gov

Computational studies using multiscale simulations have provided further insights, suggesting that the higher affinity of homocarnosine for the hCN1 enzyme, compared to carnosine, may be due to more extensive interactions within the enzyme's active site. researchgate.netmercola.comresearchgate.net

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Hydrolysis Rate vs. Carnosine | Human Serum Carnosinase (CN1) | <5% | ismrm.org |

| Vmax (Carnosine Hydrolysis) | Control | 440 pmol/min/µg | nih.gov |

| Vmax (Carnosine Hydrolysis) | + 80 µM Homocarnosine | 356 pmol/min/µg | nih.gov |

| Km (Carnosine Hydrolysis) | Control | 175 µM | nih.gov |

| Km (Carnosine Hydrolysis) | + 80 µM Homocarnosine | 210 µM | nih.gov |

| Ki (Inhibitory Constant) | Estimated | ~240 µM | nih.gov |

The antioxidant capacity of homocarnosine has been evaluated through various assays that measure its ability to neutralize harmful free radicals. It has been shown to be an effective scavenger of the highly reactive hydroxyl radical (•OH). nih.gov However, its antioxidant activity appears to be specific, as studies have indicated it does not react at biologically significant rates with other reactive species like the superoxide (B77818) radical, hydrogen peroxide, or hypochlorous acid. nih.gov

Regarding its anti-inflammatory potential, much of the research has focused on the closely related carnosine. Studies using microglial and macrophage cell lines (e.g., BV-2, RAW 264.7) have shown that carnosine can modulate inflammatory responses. nih.govnih.govmdpi.com For instance, carnosine has been shown to decrease the secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), while increasing the production of the anti-inflammatory cytokine Transforming Growth Factor-β1 (TGF-β1) in microglial cells challenged with amyloid-beta oligomers. nih.gov Given the structural similarity and shared neuroprotective functions, it is hypothesized that homocarnosine possesses similar anti-inflammatory properties, a notion supported by its protective effects in brain injury models where inflammation is a key component. researchgate.net

| Activity | Assay/Model | Finding | Reference |

|---|---|---|---|

| Hydroxyl Radical Scavenging | EPR Spin-Trapping | Effective scavenger, but less potent than Gly-His and carnosine. | nih.gov |

| Peroxyl Radical Trapping | General Antioxidant Assays | Demonstrates peroxyl radical-trapping ability. | nih.govnih.gov |

| Lipid Peroxidation Inhibition | Phosphatidylcholine Liposomes | Shows antioxidant activity, but less potent than carnosine. | nih.gov |

| Other Reactive Species | Various Assays | Does not significantly react with superoxide, H₂O₂, or HOCl. | nih.gov |

In Vivo Animal Model Investigations

Animal models are essential for understanding the physiological disposition and therapeutic efficacy of homocarnosine in a complex, living system. These studies bridge the gap between cellular effects and potential clinical applications.

The distribution and metabolism of homocarnosine have been meticulously studied in rats using radiolabeled [14C]homocarnosine. Following intracerebroventricular (i.c.v.) injection, the dipeptide was found to be taken up by all investigated brain regions, with the highest concentrations in structures near the injection site. nih.gov High-pressure liquid chromatography (HPLC) analysis confirmed that within the brain, homocarnosine remains intact and is not degraded. nih.gov

From the brain, homocarnosine is transported into the bloodstream. Once in the peripheral circulation, its fate differs significantly. After intravenous (i.v.) injection, analysis of plasma showed that a substantial portion of the radioactivity (86%) was associated with the GABA fraction, indicating that homocarnosine is cleaved into its constituent amino acids, gamma-aminobutyric acid (GABA) and histidine, in the plasma. nih.gov

The distribution in peripheral organs showed low concentrations of radioactive substances in the muscle, spleen, and liver. nih.gov In contrast, high concentrations were found in the kidneys, and very high levels were detected in the urine, indicating that the kidneys are a primary route of excretion for homocarnosine and its metabolites. nih.gov Other studies have confirmed that homocarnosine is the most abundant histidine-containing dipeptide in the rat brain, with concentrations significantly higher than carnosine, whereas it is not typically detected in skeletal muscle. mdpi.com

| Tissue/Fluid | Finding after i.c.v. Injection | Metabolic State | Reference |

|---|---|---|---|

| Brain | Uptake in all regions investigated. | Intact (No degradation). | nih.gov |

| Plasma | Transported from the brain to the blood. | 86% cleaved (GABA fraction). | nih.gov |

| Muscle, Spleen, Liver | Low concentration of radioactivity. | Metabolites present. | nih.gov |

| Kidneys | High concentration of radioactivity. | Metabolites present for excretion. | nih.gov |

| Urine | Very high concentration of radioactivity. | Primary route of excretion. | nih.gov |

The therapeutic potential of homocarnosine has been investigated in animal models of neurological disorders, with notable findings in the context of epilepsy. In one study, a pentylenetetrazole (PTZ)-induced epilepsy model in ovariectomized rats was used to assess the protective effects of a combined supplementation of l-homocarnosine, l-carnosine, and anserine. nih.govnih.gov

The administration of this combination for 45 days demonstrated significant anticonvulsant activity. The treatment substantially increased the latency to minimal clonic seizures and generalized tonic-clonic seizures in the PTZ-treated rats. nih.govnih.gov Alongside these functional improvements, biochemical analysis of brain tissue from the hippocampus and cortex revealed a potent antioxidant effect. The supplementation significantly reduced lipid peroxidation, a marker of oxidative damage, while concurrently boosting the levels of endogenous antioxidants, including reduced glutathione (B108866) (GSH), and the activity of antioxidant enzymes such as glutathione peroxidase (Gpx), superoxide dismutase (SOD), and catalase. nih.govnih.gov

These results provide strong in vivo evidence that homocarnosine, as part of this dipeptide combination, can mitigate seizure-induced brain injuries by attenuating oxidative stress. nih.govnih.gov While research in animal models for other neurodegenerative conditions like Alzheimer's or Parkinson's disease is less direct for homocarnosine specifically, its known neuroprotective actions in vitro and its role as a GABAergic compound suggest it is a promising candidate for further investigation in such models. researchgate.netmercola.com

Dietary and Genetic Manipulation Studies on Compound Levels

Investigating the factors that influence homocarnosine levels in the body often involves modulating its metabolic precursors through diet or studying genetic conditions where its metabolism is inherently altered. These studies are crucial for understanding the synthesis and degradation pathways of the compound.

One of the most direct ways to study the impact on homocarnosine levels is through the manipulation of its precursor, the essential amino acid L-histidine. Research in individuals with homocarnosinosis, a rare inherited metabolic disorder, has provided significant insights. nih.govhmdb.ca This condition is characterized by elevated levels of homocarnosine in the brain and cerebrospinal fluid (CSF), often associated with a deficiency in serum carnosinase, the enzyme that degrades carnosine and homocarnosine. nih.govnih.gov

In a key study, patients with homocarnosinosis underwent a long-term dietary regimen with restricted histidine intake. nih.gov The intervention aimed to reduce the substrate available for homocarnosine synthesis. The results demonstrated a direct and significant correlation between dietary histidine and CSF homocarnosine levels. A restriction of dietary histidine led to a substantial decrease in its concentration in plasma, urine, and CSF. nih.gov Consequently, the elevated homocarnosine levels in the CSF of these patients were reduced by approximately 70% within five to six months. nih.gov This finding underscores the dependency of homocarnosine synthesis on the availability of its histidine precursor.

From a genetic perspective, homocarnosinosis itself represents a model of genetic manipulation. hmdb.caorpha.net The condition, believed to be inherited in an autosomal dominant pattern in the single family extensively studied, is caused by a deficiency in homocarnosinase activity. orpha.net This genetic defect leads to the accumulation of homocarnosine, providing a clear example of how a single genetic alteration can profoundly impact the steady-state levels of the compound. hmdb.ca Further genetic insights come from studies on carnosine synthase (CARNS1), the enzyme that synthesizes both carnosine and homocarnosine. nih.gov The development of CARNS1 knockout animal models has been instrumental in studying the complete absence of these dipeptides, confirming the enzyme's critical role in their production and allowing researchers to investigate the physiological consequences of their depletion. nih.gov

| Parameter Measured | Biological Fluid | Effect of Histidine Restriction | Magnitude of Change |

|---|---|---|---|

| Histidine | CSF, Plasma, Urine | Decrease | ~90% |

| Homocarnosine (Hca) | Cerebrospinal Fluid (CSF) | Decrease | ~70% |

| Carnosine (Car) | Urine | Decrease | 22-42% |

Quantitative and Qualitative Analytical Techniques

The accurate measurement and characterization of homocarnosine sulphate in biological samples are paramount for understanding its distribution, concentration, and function. A suite of powerful analytical techniques is employed for this purpose, ranging from highly sensitive mass spectrometry to non-invasive spectroscopic imaging.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue and Fluid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the sensitive and specific quantification of homocarnosine in various biological tissues and fluids, particularly cerebrospinal fluid. This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

A validated method for CSF analysis involves several key steps. First, proteins are removed from the sample (deproteinization). The resulting supernatant is then dried and derivatized, for example, with butanol and hydrochloric acid to form a butyl derivative of homocarnosine. This derivatization improves the chromatographic properties and ionization efficiency of the molecule. An internal standard, such as a stable-isotope labeled version of homocarnosine (e.g., ²H₂-L-homocarnosine), is added at the beginning of the process to ensure accurate quantification by correcting for any sample loss during preparation and analysis.

The derivatized sample is then injected into an LC system, where it passes through a chromatography column (commonly a C₁₈ column) that separates homocarnosine from other molecules in the mixture. The separated compound then enters the mass spectrometer. Using a technique called multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor ion (the derivatized homocarnosine) and its unique fragment ion, ensuring extremely high selectivity and sensitivity. This approach allows for the detection of homocarnosine at concentrations as low as 20 nmol/L in CSF. The method demonstrates good reproducibility, with reported intra- and inter-assay variations of 4.6% and 10.9%, respectively.

| Parameter | Description |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Type | Cerebrospinal Fluid (CSF), other physiological fluids |

| Sample Preparation | Deproteinization, derivatization (e.g., butylation) |

| Internal Standard | Stable-isotope labeled homocarnosine (e.g., ²H₂-L-homocarnosine) |

| Chromatography | Reversed-phase C₁₈ column |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (CSF) | ~20 nmol/L |

| Inter-Assay Variation | 10.9% |

Magnetic Resonance Spectroscopy (MRS) for Non-Invasive Brain Assessment

Magnetic Resonance Spectroscopy (MRS) is a unique, non-invasive analytical technique that allows for the measurement of metabolites within intact tissues, most notably the brain. Proton MRS (¹H-MRS) can detect signals from hydrogen nuclei in various small, mobile molecules, including homocarnosine.

In the context of brain metabolism, homocarnosine is considered a low signal intensity compound. Its detection requires specialized MRS protocols, typically involving short echo times (TE) to minimize signal loss, effective water suppression techniques, and the use of high-strength magnetic fields to improve signal resolution and sensitivity. While in muscle tissue, the dominant signal from histidine-containing dipeptides comes from carnosine, in the brain, the signal is predominantly from homocarnosine. This distinction makes MRS a particularly valuable tool for studying brain-specific homocarnosine levels without the need for invasive biopsies. The specificity of the signal can be further confirmed by observing changes after oral administration of histidine, which can lead to an increase in the brain's homocarnosine concentration.

Electrochemical Methods for Redox Activity Determination

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insight into their potential as antioxidants. mdpi.com Homocarnosine, like other histidine-related compounds, is electrochemically active and functions as a reducing agent, a characteristic directly linked to its antioxidant capabilities. nih.govnih.gov

Techniques such as cyclic voltammetry and differential pulse voltammetry are used to study the oxidation mechanism of histidine dipeptides. electrochemsci.org These methods involve applying a varying potential to an electrode immersed in a solution containing the compound and measuring the resulting current. For histidine dipeptides, this typically reveals an oxidation peak at a specific voltage, which corresponds to the loss of an electron. electrochemsci.orgresearchgate.net Studies on carnosine and anserine, close analogues of homocarnosine, show that their oxidation mechanism involves the transfer of one electron and one proton and is dependent on the pH of the solution. electrochemsci.org The electrochemical activity is attributed to the imidazole (B134444) ring of the histidine residue. By performing these measurements, researchers can characterize the reducing potential of homocarnosine and quantitatively assess its ability to donate electrons, which is a key mechanism for neutralizing free radicals. nih.govnih.gov This analytical approach confirms that compounds with peroxyl radical-trapping activity, like homocarnosine, are also electrochemically active as reducing agents. nih.govnih.gov

Translational Research and Future Directions

Translational research on homocarnosine (B1673341) sulphate is geared towards overcoming its limitations as a therapeutic agent and expanding its clinical applications. Key areas of focus include improving its delivery to target tissues, identifying new therapeutic mechanisms, and establishing its role as a reliable biomarker.

Q & A

Q. How can homocarnosine research be integrated into broader studies on neurodegenerative diseases?

- Methodological Answer :

- Embed homocarnosine measurement in multi-omics workflows (e.g., metabolomics + transcriptomics) to identify interaction networks .

- Collaborate with consortia (e.g., Alzheimer’s Disease Neuroimaging Initiative) to access pre-existing biospecimens and data .

Data Reporting Standards

| Parameter | Recommendation | Reference |

|---|---|---|

| Molecular weight | 300.31 g/mol (C₁₂H₂₀N₄O₅) | |

| Detection limits (HPLC) | 0.1–10 pmol/mg tissue (fluorescence detection) | |

| Stability | Store at -80°C in argon atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。